Sertraline Hydrochloride

Dopamine transporter Monoamine reuptake inhibition Antidepressant pharmacology

Sertraline hydrochloride, the hydrochloride salt of (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a selective serotonin reuptake inhibitor (SSRI) antidepressant. Among the marketed SSRIs—fluoxetine, paroxetine, citalopram, escitalopram, and fluvoxamine—sertraline is distinguished by a unique secondary pharmacology profile that includes meaningful inhibition of the dopamine transporter (DAT) and functional antagonism at sigma-1 receptors, alongside a comparatively favorable drug–drug interaction and pharmacokinetic profile.

Molecular Formula C17H18Cl3N
Molecular Weight 342.7 g/mol
CAS No. 79617-95-1
Cat. No. B3430069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertraline Hydrochloride
CAS79617-95-1
Molecular FormulaC17H18Cl3N
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
InChIKeyBLFQGGGGFNSJKA-XHXSRVRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.9 [ug/mL] (The mean of the results at pH 7.4)
3.8mg/mL

Sertraline Hydrochloride (CAS 79617-95-1) Procurement Evidence Guide: Comparator-Driven Differentiation for Scientific and Industrial Selection


Sertraline hydrochloride, the hydrochloride salt of (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a selective serotonin reuptake inhibitor (SSRI) antidepressant . Among the marketed SSRIs—fluoxetine, paroxetine, citalopram, escitalopram, and fluvoxamine—sertraline is distinguished by a unique secondary pharmacology profile that includes meaningful inhibition of the dopamine transporter (DAT) and functional antagonism at sigma-1 receptors, alongside a comparatively favorable drug–drug interaction and pharmacokinetic profile . These quantitative pharmacological differentiators, detailed below, drive specific research, analytical, and procurement decisions that cannot be satisfied by simple within-class substitution.

Why Sertraline Hydrochloride Cannot Be Replaced by Another SSRI Without Quantitative Justification


Although all SSRIs share potent inhibition of the serotonin transporter (SERT) as their primary mechanism, they diverge substantially in secondary transporter affinities, receptor interactions, cytochrome P450 inhibition profiles, and pharmacokinetic linearity . For example, sertraline's moderate affinity for the dopamine transporter (DAT) and its unique sigma-1 receptor antagonist activity produce pharmacological effects not observed with fluoxetine, paroxetine, or citalopram . Moreover, sertraline's linear, dose-proportional pharmacokinetics and mild CYP2D6 inhibition contrast sharply with the nonlinear kinetics and potent CYP2D6 inhibition of fluoxetine and paroxetine . These differences carry direct consequences for experimental design, analytical method development, and procurement specifications—a generic 'SSRI' selection cannot substitute for sertraline when the target application requires its specific quantitative profile.

Sertraline Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Dopamine Transporter (DAT) Affinity: Sertraline Is the Most Potent Antidepressant at Human DAT Among SSRIs Tested

Sertraline demonstrates quantitatively meaningful affinity for the human dopamine transporter (DAT), a property that distinguishes it from all other SSRIs. In a head-to-head radioligand binding study of 37 antidepressants using human monoamine transporters expressed in cell lines, sertraline exhibited a DAT equilibrium dissociation constant (K_D) of 25 ± 2 nM, making it the most potent antidepressant compound tested at the human DAT alongside nomifensine (56 ± 3 nM) . By contrast, other SSRIs—including fluoxetine, paroxetine, citalopram, and fluvoxamine—displayed negligible DAT affinity, with K_D values typically exceeding 1,000 nM or showing no measurable inhibition at therapeutically relevant concentrations . The DAT/SERT K_D ratio for sertraline is approximately 86 (25 nM / 0.29 nM), a level of DAT engagement not approached by any other SSRI .

Dopamine transporter Monoamine reuptake inhibition Antidepressant pharmacology

Sigma-1 Receptor Pharmacology: Sertraline Is a Functional Antagonist, Unlike the Agonist Activity of Fluvoxamine and Fluoxetine

Sertraline binds the sigma-1 receptor chaperone with a K_i of 57 nM (or 31.6 nM, depending on the assay system) and acts as a functional antagonist, a pharmacological profile unique among clinically used SSRIs . In direct comparison, fluvoxamine (K_i = 36 nM) and fluoxetine (K_i = 240 nM) are sigma-1 agonists that potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, whereas sertraline not only fails to potentiate neurite outgrowth but actively antagonizes the potentiating effects of fluvoxamine and fluoxetine . Paroxetine shows very weak sigma-1 affinity (K_i = 1,893 nM) and citalopram is similarly weak (K_i = 292 nM) . In electrophysiological studies using rat hippocampal slices, sertraline acutely inhibited long-term potentiation (LTP) at low micromolar concentrations through inverse agonism at sigma-1 receptors, an effect not observed with fluvoxamine or fluoxetine . The rank order of sigma-1 affinity is fluvoxamine (36 nM) > sertraline (57 nM) > fluoxetine (240 nM) > escitalopram (288 nM) > citalopram (292 nM) ≫ paroxetine (1,893 nM) .

Sigma-1 receptor Receptor chaperone Neurite outgrowth Hippocampal plasticity

CYP2D6 Inhibition: Sertraline Is a Mild Inhibitor, Producing Significantly Less In Vivo Drug–Drug Interaction Risk Than Fluoxetine or Paroxetine

Sertraline demonstrates substantially weaker inhibition of cytochrome P450 2D6 (CYP2D6) than paroxetine or fluoxetine, a difference with direct clinical and experimental consequences. In human liver microsomal assays, sertraline inhibited CYP2D6-catalyzed sparteine oxidation with a K_i of 0.70 μM and imipramine 2-hydroxylation with a K_i of 24.7 ± 8.9 μM, compared to paroxetine (K_i = 0.15 μM for sparteine; 3.2 ± 0.8 μM for imipramine) and fluoxetine (K_i = 0.60 μM for sparteine; 1.6 ± 0.8 μM for imipramine) . In vivo, co-administration of sertraline (50 mg/day) with the CYP2D6 probe substrate desipramine produced only an approximately 30% elevation in plasma desipramine concentrations, whereas fluoxetine (20 mg/day) produced an approximately 4-fold elevation and paroxetine produced an approximately 3-fold elevation . Sertraline has little to no effect on CYP1A2, CYP2C9, CYP2C19, or CYP3A4, in contrast to fluvoxamine, which potently inhibits CYP1A2 and CYP2C19, and fluoxetine, which moderately inhibits CYP2C19 and CYP3A4 .

Cytochrome P450 2D6 Drug–drug interactions Pharmacokinetic safety Hepatic metabolism

Linear vs. Nonlinear Pharmacokinetics: Sertraline Exhibits Predictable Dose-Proportional Exposure, Unlike Fluoxetine, Paroxetine, and Fluvoxamine

Among the five most commonly prescribed SSRIs, sertraline and citalopram are the only agents that exhibit linear, dose-proportional pharmacokinetics across their therapeutic dose ranges . In contrast, fluoxetine, paroxetine, and fluvoxamine display nonlinear (saturable) pharmacokinetics due to auto-inhibition of their own cytochrome P450-mediated metabolism . For fluoxetine and paroxetine, this nonlinearity results in disproportionately large increases in plasma concentration with dose escalation, complicating both clinical titration and experimental dosing design . Specifically, paroxetine shows nonlinear increases in plasma concentrations with dosage increases, whereas sertraline and citalopram demonstrate proportional changes . Sertraline's elimination half-life of approximately 26 hours (range 22–36 hours) supports once-daily dosing with predictable steady-state levels achieved within approximately 5–7 days, in contrast to fluoxetine's extended half-life of 2–4 days (norfluoxetine: 7–15 days), which prolongs washout periods and complicates crossover study designs .

Pharmacokinetic linearity Dose proportionality Metabolic saturation Therapeutic drug monitoring

Polymorph Landscape: Form II Procurement Specifications and the Risk of Incorrect Crystal Form Selection

Sertraline hydrochloride is a highly polymorphic compound with at least 10 reported crystalline forms (Forms I–X) plus the T1 form, each exhibiting distinct X-ray powder diffraction (XRPD) patterns, infrared spectra, thermal behavior, and dissolution properties . The commercial drug product (Zoloft®) utilizes polymorphic Form II, characterized by XRPD peaks at approximately 7.1, 12.7, 14.1, 15.3, 15.7, 21.2, 23.4, and 26.3 °2θ, and a melting point of 243–245 °C . Form I is thermodynamically more stable than Form II but exhibits poor aqueous dissolution properties, rendering it unsuitable for pharmaceutical formulation without careful justification . Form T1 shows enhanced solubility but tends toward amorphous character, making it difficult to process into consistent tablet formulations . A high-throughput crystallization survey identified at least 18 distinct crystal forms for sertraline HCl, including previously undisclosed solvates and hydrates, underscoring the compound's polymorphic complexity . The British Pharmacopoeia 2025 monograph for sertraline hydrochloride explicitly notes that the substance 'shows polymorphism' and specifies identification by infrared absorption spectrophotometry and melting point .

Polymorphism Crystal form characterization XRPD Reference standard qualification

Procurement-Driven Application Scenarios for Sertraline Hydrochloride (CAS 79617-95-1): Where Its Differentiated Profile Is Required


Preclinical Research on Dopaminergic Modulation of Antidepressant Efficacy

Investigators studying the contribution of dopamine transporter (DAT) blockade to antidepressant behavioral outcomes must specifically procure sertraline hydrochloride. As the only SSRI with quantitatively meaningful DAT affinity (K_D = 25 ± 2 nM at human DAT), sertraline enables experimental paradigms that isolate dopaminergic contributions to mood, motivation, and anhedonia—effects that cannot be replicated using fluoxetine, paroxetine, citalopram, or escitalopram, which lack measurable DAT engagement at therapeutic concentrations . Studies examining adjunctive DAT inhibition, such as sertraline co-administered with bupropion or nomifensine, further depend on sertraline's unique dual SERT/DAT profile for meaningful interpretation .

In Vitro Sigma-1 Receptor Pharmacology and Neuroplasticity Assays

Laboratories conducting sigma-1 receptor chaperone functional assays require sertraline as the only SSRI that acts as a sigma-1 antagonist (K_i = 31.6–57 nM). Unlike fluvoxamine and fluoxetine, which are sigma-1 agonists that potentiate NGF-induced neurite outgrowth in PC12 cells, sertraline antagonizes neurite outgrowth and acutely inhibits hippocampal long-term potentiation (LTP) via sigma-1 inverse agonism . These opposing functional effects mean that sertraline cannot be replaced by another SSRI in protocols designed to probe sigma-1-mediated mechanisms of neuroplasticity, endoplasmic reticulum stress, or neurosteroid synthesis.

Drug–Drug Interaction Studies Requiring a Low-CYP2D6-Inhibition SSRI Comparator Arm

Clinical pharmacology studies evaluating CYP2D6-mediated drug–drug interactions often include an SSRI comparator arm. Sertraline is the preferred SSRI for such studies because its mild CYP2D6 inhibition (in vivo desipramine elevation ~30%) allows it to serve as a low-interaction control relative to fluoxetine (~4-fold elevation) or paroxetine (~3-fold elevation) . Furthermore, sertraline's lack of meaningful inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP3A4 at therapeutic doses makes it a cleaner probe for isolating non-CYP2D6 interaction mechanisms, unlike fluvoxamine (potent CYP1A2/CYP2C19 inhibitor) or fluoxetine (moderate CYP2C19/CYP3A4 inhibitor) .

Analytical Reference Standard Qualification and Polymorph-Specific Dissolution Testing

Quality control laboratories and formulation scientists procuring sertraline hydrochloride as a reference standard for XRPD calibration, dissolution testing, or bioequivalence study support must verify that the supplied material matches the specified polymorphic form—typically Form II (XRPD peaks at 7.1, 12.7, 14.1, 15.3, 15.7, 21.2, 23.4, 26.3 °2θ; melting point 243–245 °C) . Given the existence of at least 10 crystalline forms with distinct solubility and stability profiles, substitution of Form I (more stable, poor dissolution) or an undescribed solvate/hydrate can produce erroneous dissolution data, failed system suitability tests, and regulatory non-compliance in abbreviated new drug application (ANDA) submissions .

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